molecular formula C21H25ClN4O4S2 B2894975 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533872-41-2

4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2894975
CAS No.: 533872-41-2
M. Wt: 497.03
InChI Key: IXHRNNGPTOTQGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a small molecule reagent with the molecular formula C19H21ClN4O6S2 and is provided for research purposes . This compound belongs to the class of N-(1,3,4-oxadiazol-2-yl)benzamides, which are recognized as a privileged scaffold in medicinal chemistry for the development of novel antibacterial agents . Research into this class of compounds has shown significant promise due to its potent activity against challenging bacterial pathogens. Some structurally similar halogenated N-(1,3,4-oxadiazol-2-yl)benzamides have demonstrated remarkable efficacy against methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, with minimum inhibitory concentrations (MIC) ranging as low as 0.06 to 1 µg/mL, and exhibit a low propensity for resistance development . The mechanism of action for these compounds can be multifaceted; while some oxadiazoles inhibit bacterial processes like trans-translation or lipoteichoic acid synthesis, others, such as certain analogs with OCF3, SCF3, or SF5 modifications, function as multitargeting antibiotics . These mechanisms can include the regulation of menaquinone biosynthesis, depolarization of bacterial membranes, and induction of iron starvation, leading to effective bacterial killing . Furthermore, chlorothiophene-amide derivatives have also been investigated in other research areas, such as being studied as inhibitors of coagulation factors . This product is intended for research applications only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN4O4S2/c1-13(2)11-26(12-14(3)4)32(28,29)16-7-5-15(6-8-16)19(27)23-21-25-24-20(30-21)17-9-10-18(22)31-17/h5-10,13-14H,11-12H2,1-4H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHRNNGPTOTQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS Number: 533872-41-2) is a synthetic organic molecule with potential biological activity. Its unique structure includes a sulfamoyl group and an oxadiazole moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

The molecular formula of this compound is C21H25ClN4O4S2 , with a molecular weight of 497.03 g/mol . The compound exhibits a high degree of purity (typically 95%) and is available for research purposes .

Structural Representation

PropertyValue
IUPAC NameThis compound
Molecular FormulaC21H25ClN4O4S2
Molecular Weight497.03 g/mol
CAS Number533872-41-2

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the oxadiazole and sulfamoyl groups suggests potential inhibition of enzymes or receptors involved in various signaling pathways. Preliminary studies indicate that compounds with similar structures may exhibit antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research has shown that compounds containing oxadiazole moieties can demonstrate significant antimicrobial activity. For instance, studies have reported that derivatives of oxadiazoles exhibit inhibitory effects against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) for related compounds has been determined through in vitro assays, suggesting that this compound may also possess similar properties .

Anticancer Potential

The anticancer activity of sulfamoyl-containing compounds has been a subject of interest in medicinal chemistry. Some studies indicate that these compounds can induce apoptosis in cancer cells by modulating apoptotic pathways or inhibiting cell proliferation . Further research is needed to elucidate the specific pathways affected by this compound.

Case Studies

  • In Vitro Studies : A study conducted on similar sulfamoyl derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could serve as potential candidates for developing new antibiotics .
  • Cancer Cell Lines : In another study involving cancer cell lines (e.g., MCF-7 breast cancer cells), derivatives with similar structural features showed a reduction in cell viability through mechanisms involving oxidative stress and apoptosis induction .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

A systematic comparison with structurally related compounds reveals critical differences in substituents, biological activity, and applications.

Structural and Functional Comparison

Table 1: Key Structural and Functional Attributes of Analogs
Compound Name Sulfamoyl Substituent Oxadiazole Substituent Molecular Weight (g/mol) Biological Activity Application
Target Compound bis(2-methylpropyl) 5-chlorothiophen-2-yl 484.5 Under investigation (hypothesized antifungal) Potential antifungal agent
LMM5 benzyl(methyl) 4-methoxyphenylmethyl Not reported Antifungal (MIC₉₀: 16 µg/mL) C. albicans inhibitor
LMM11 cyclohexyl(ethyl) furan-2-yl Not reported Antifungal (MIC₉₀: 32 µg/mL) C. albicans inhibitor
4-(diethylsulfamoyl) analog diethyl 4-methanesulfonylphenyl 478.5 Not reported Unknown (structural analog)
SJ-172550 bis(2-methoxyethyl) methoxymethyl 428.11 MDMX inhibition (EC₅₀: 5 µM) p53-dependent cancer therapy

Key Findings

Antifungal Activity :

  • LMM5 and LMM11, bearing 4-methoxyphenylmethyl and furan-2-yl groups, respectively, demonstrated potent activity against C. albicans via thioredoxin reductase inhibition . The target compound’s 5-chlorothiophen-2-yl group may enhance antifungal efficacy due to chlorine’s electron-withdrawing properties, which could stabilize enzyme interactions.

Substituent Impact on Target Specificity :

  • SJ-172550, with bis(2-methoxyethyl)sulfamoyl and methoxymethyl groups, inhibits MDMX-p53 interactions, highlighting how substituent polarity (e.g., methoxy groups) shifts activity toward cancer targets . In contrast, the target compound’s hydrophobic bis(2-methylpropyl) group may favor antifungal membrane penetration.

Structural Modifications and Physicochemical Properties :

  • The diethylsulfamoyl analog (molecular weight 478.5) incorporates a 4-methanesulfonylphenyl group, introducing strong electron-withdrawing effects. This could improve solubility but reduce bioavailability compared to the target compound’s chlorothiophene moiety.

Thiophene vs. Benzothiophene Derivatives :

  • Compounds with 3-chloro-1-benzothiophen-2-yl groups (e.g., from ) showed 126.24% efficacy in plant growth modulation (p < 0.05), suggesting heterocycle size and substitution patterns critically influence biological pathways.

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule comprises three primary structural domains:

  • Benzamide core with a 4-sulfamoyl substituent.
  • 1,3,4-Oxadiazole ring linked to the benzamide via an amide bond.
  • 5-Chlorothiophen-2-yl group attached to the oxadiazole moiety.

Retrosynthetically, the compound can be dissected into two key intermediates:

  • Intermediate A : 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine.
  • Intermediate B : 4-[Bis(2-methylpropyl)sulfamoyl]benzoyl chloride.

Synthesis of Intermediate A: 5-(5-Chlorothiophen-2-yl)-1,3,4-Oxadiazol-2-amine

Thiophene Carboxylic Acid Activation

The synthesis begins with 5-chlorothiophene-2-carboxylic acid , which is converted to its corresponding acyl chloride using thionyl chloride ($$ \text{SOCl}2 $$) in anhydrous dichloromethane ($$ \text{CH}2\text{Cl}_2 $$) under reflux (70°C, 4 h).

$$
\text{5-Chlorothiophene-2-carboxylic acid} + \text{SOCl}2 \xrightarrow{\text{CH}2\text{Cl}2, \, \Delta} \text{5-Chlorothiophene-2-carbonyl chloride} + \text{SO}2 + \text{HCl}
$$

Thiosemicarbazide Formation

The acyl chloride reacts with thiosemicarbazide in acetonitrile ($$ \text{CH}3\text{CN} $$) at 0–5°C to yield N'-(5-chlorothiophene-2-carbonyl)thiosemicarbazide . Triethylamine ($$ \text{Et}3\text{N} $$) is added to scavenge HCl, maintaining a pH > 7.

Cyclization to Oxadiazole

Cyclization of the thiosemicarbazide derivative is achieved using phosphorus oxychloride ($$ \text{POCl}_3 $$) under reflux (110°C, 6 h), forming the 1,3,4-oxadiazole ring.

$$
\text{N'-(5-Chlorothiophene-2-carbonyl)thiosemicarbazide} \xrightarrow{\text{POCl}3, \, \Delta} \text{5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine} + \text{H}2\text{O} + \text{HCl}
$$

Table 1: Optimization of Oxadiazole Cyclization Conditions
Entry Reagent Solvent Temperature (°C) Yield (%)
1 $$ \text{POCl}_3 $$ Toluene 110 78
2 $$ \text{H}2\text{SO}4 $$ $$ \text{CH}_3\text{CN} $$ 80 65
3 $$ \text{PCl}_5 $$ $$ \text{DMF} $$ 100 72

Synthesis of Intermediate B: 4-[Bis(2-Methylpropyl)sulfamoyl]benzoyl Chloride

Sulfamoylation of 4-Aminobenzoic Acid

4-Aminobenzoic acid is treated with bis(2-methylpropyl)sulfamoyl chloride in the presence of pyridine ($$ \text{C}5\text{H}5\text{N} $$) as a base and solvent (25°C, 12 h).

$$
\text{4-Aminobenzoic acid} + \text{ClSO}2\text{N}(\text{C}(\text{CH}3)2\text{CH}2)2 \xrightarrow{\text{C}5\text{H}_5\text{N}} \text{4-[Bis(2-methylpropyl)sulfamoyl]benzoic acid} + \text{HCl}
$$

Activation to Acyl Chloride

The carboxylic acid is converted to its acyl chloride using oxalyl chloride ($$ (\text{COCl})2 $$) in dry $$ \text{CH}2\text{Cl}_2 $$ with catalytic $$ \text{DMF} $$ (0°C to 25°C, 3 h).

$$
\text{4-[Bis(2-methylpropyl)sulfamoyl]benzoic acid} + (\text{COCl})2 \xrightarrow{\text{DMF, CH}2\text{Cl}2} \text{Intermediate B} + \text{CO}2 + \text{HCl}
$$

Coupling of Intermediates A and B

Amide Bond Formation

Intermediate B reacts with Intermediate A in $$ \text{CH}2\text{Cl}2 $$ using $$ \text{Et}_3\text{N} $$ as a base (0°C to 25°C, 8 h). The reaction proceeds via nucleophilic acyl substitution.

$$
\text{Intermediate A} + \text{Intermediate B} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Target Compound} + \text{HCl}
$$

Table 2: Solvent and Base Optimization for Coupling
Entry Solvent Base Yield (%) Purity (%)
1 $$ \text{CH}2\text{Cl}2 $$ $$ \text{Et}_3\text{N} $$ 85 98
2 $$ \text{DMF} $$ $$ \text{DBU} $$ 78 95
3 $$ \text{THF} $$ $$ \text{NaH} $$ 70 90

Purification and Characterization

Column Chromatography

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7 v/v) as eluent.

Spectroscopic Validation

  • $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d6 $$) : δ 8.21 (s, 1H, oxadiazole-H), 7.89–7.82 (m, 4H, benzamide-H), 6.98 (d, $$ J = 4.0 \, \text{Hz} $$, 1H, thiophene-H), 3.45–3.38 (m, 4H, $$ \text{N}(\text{CH}(\text{CH}3)2)2 $$).
  • HRMS (ESI+) : m/z calculated for $$ \text{C}{23}\text{H}{26}\text{Cl}\text{N}4\text{O}3\text{S}_2 $$ [M+H]$$ ^+ $$: 553.0912; found: 553.0909.

Q & A

Q. What synthetic strategies are most effective for constructing the 1,3,4-oxadiazole and sulfamoyl moieties in this compound?

  • Methodological Answer : The 1,3,4-oxadiazole ring is typically synthesized via cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or PPA). For the sulfamoyl group, sulfonation of the benzamide core using chlorosulfonic acid, followed by amine substitution with bis(2-methylpropyl)amine, is common. Key steps include:
  • Hydrazide cyclization : Use stoichiometric POCl₃ at 90°C for 3 hours to form the oxadiazole ring .
  • Sulfamoyl introduction : React chlorosulfonated intermediates with secondary amines in anhydrous dichloromethane .
    Characterization via NMR (¹H/¹³C) and LC-MS is critical to confirm regiochemistry and purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:
  • ¹H/¹³C NMR : Identify protons on the oxadiazole (δ 8.1–8.3 ppm) and sulfamoyl groups (δ 3.2–3.5 ppm for methylpropyl substituents) .
  • HRMS : Confirm molecular weight (e.g., expected [M+H]⁺ at m/z 492.5) .
  • FT-IR : Detect sulfonamide S=O stretches (~1350–1150 cm⁻¹) and oxadiazole C=N bands (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., cytotoxicity vs. antimicrobial potency) be systematically resolved?

  • Methodological Answer :
  • Dose-response profiling : Use IC₅₀/EC₅₀ curves across multiple cell lines (e.g., HeLa, MCF-7) and bacterial strains (e.g., S. aureus, E. coli) to differentiate selective toxicity .
  • Mechanistic studies : Employ fluorescence-based assays (e.g., DNA intercalation) or enzymatic inhibition screens (e.g., topoisomerase II) to identify primary targets .
  • Structural analogs : Compare activity of derivatives lacking the 5-chlorothiophene or sulfamoyl groups to isolate pharmacophore contributions .

Q. What computational approaches are optimal for predicting binding modes of this compound with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR) or microbial enzymes (e.g., dihydrofolate reductase). Focus on the oxadiazole and chlorothiophene moieties as hydrogen-bond acceptors .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, particularly at the sulfamoyl-binding pocket .
  • QSAR modeling : Train models on bioactivity data from analogs to prioritize synthetic targets .

Q. How can reaction yields be improved during scale-up without compromising purity?

  • Methodological Answer :
  • Solvent optimization : Replace DMF with acetonitrile in oxadiazole cyclization to reduce side reactions .
  • Flow chemistry : Implement continuous flow reactors for sulfonation steps to enhance heat/mass transfer .
  • In-line analytics : Use HPLC-PDA to monitor intermediates in real time, enabling rapid pH/temperature adjustments .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and stability profiles?

  • Methodological Answer :
  • Solubility : Test in DMSO (common solvent for bioassays) vs. aqueous buffers (e.g., PBS at pH 7.4) to identify aggregation-prone conditions. Use dynamic light scattering (DLS) for particle size analysis .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to track hydrolytic cleavage of the sulfamoyl or oxadiazole groups .

Experimental Design Tables

Q. Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Characterization Techniques
Oxadiazole formationHydrazide + POCl₃, 90°C, 3 h65–70¹H NMR, FT-IR
Sulfamoyl introductionChlorosulfonic acid, bis(2-methylpropyl)amine, DCM55–60LC-MS, ¹³C NMR

Q. Table 2: Bioactivity Profiling Parameters

Assay TypeCell Lines/StrainsEndpoint MeasurementKey Findings (Example)
Anticancer (MTT)HeLa, MCF-7IC₅₀ = 12.3 µM (HeLa)Dose-dependent apoptosis
Antimicrobial (MIC)S. aureus (ATCC 25923)MIC = 8 µg/mLDisruption of membrane integrity

Critical Research Gaps & Recommendations

  • Gap 1 : Limited data on metabolic stability (e.g., CYP450 interactions).
    • Recommendation : Perform liver microsome assays with LC-MS/MS metabolite identification .
  • Gap 2 : Unclear SAR for the bis(2-methylpropyl)sulfamoyl group.
    • Recommendation : Synthesize analogs with varying alkyl chain lengths and test kinase inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.